molecular formula C53H58FN9O12 B12373333 MC-Gly-Gly-Phe-Gly-GABA-Exatecan

MC-Gly-Gly-Phe-Gly-GABA-Exatecan

Cat. No.: B12373333
M. Wt: 1032.1 g/mol
InChI Key: FRJRDZAEHLHAGI-NFGJMFLVSA-N
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Description

MC-Gly-Gly-Phe-Gly-GABA-Exatecan is a complex compound that serves as an agent linker conjugate for antibody-drug conjugates (ADC). It includes an inhibitor for Topoisomerase Exatecan, which has an IC50 of 22 μM . This compound targets various antibodies and exhibits cytotoxic and antitumor efficacy both in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Gly-Gly-Phe-Gly-GABA-Exatecan involves multiple steps, including the conjugation of the peptide sequence (Gly-Gly-Phe-Gly-GABA) with Exatecan. The reaction conditions typically involve the use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process involves large-scale peptide synthesis followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

MC-Gly-Gly-Phe-Gly-GABA-Exatecan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include modified peptides and altered Exatecan derivatives, which can be analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

MC-Gly-Gly-Phe-Gly-GABA-Exatecan has a wide range of scientific research applications:

Mechanism of Action

MC-Gly-Gly-Phe-Gly-GABA-Exatecan exerts its effects by targeting topoisomerase enzymes, specifically Topoisomerase I. The Exatecan moiety inhibits the enzyme’s activity, leading to DNA damage and subsequent cell death. The peptide sequence facilitates targeted delivery to specific cells, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific targeting of multiple antibodies and its demonstrated cytotoxic and antitumor efficacy in both in vitro and in vivo studies. Its unique combination of peptide and Exatecan makes it a valuable tool in the development of targeted cancer therapies .

Properties

Molecular Formula

C53H58FN9O12

Molecular Weight

1032.1 g/mol

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-4-oxobutyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide

InChI

InChI=1S/C53H58FN9O12/c1-3-53(74)34-22-39-49-32(27-63(39)51(72)33(34)28-75-52(53)73)48-36(16-15-31-29(2)35(54)23-37(61-49)47(31)48)59-41(65)14-10-19-55-42(66)25-58-50(71)38(21-30-11-6-4-7-12-30)60-44(68)26-57-43(67)24-56-40(64)13-8-5-9-20-62-45(69)17-18-46(62)70/h4,6-7,11-12,17-18,22-23,36,38,74H,3,5,8-10,13-16,19-21,24-28H2,1-2H3,(H,55,66)(H,56,64)(H,57,67)(H,58,71)(H,59,65)(H,60,68)/t36-,38-,53-/m0/s1

InChI Key

FRJRDZAEHLHAGI-NFGJMFLVSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Origin of Product

United States

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